

A Comprehensive Technical Guide to Ammonium Dinitramide (ADN)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium dinitramide	
Cat. No.:	B1247721	Get Quote

Ammonium dinitramide (ADN), with the chemical formula [NH₄][N(NO₂)₂], is a high-energy inorganic salt that has garnered significant interest as a high-performance, chlorine-free oxidizer.[1] First synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR, its potential applications, particularly in solid rocket propellants, have made it a subject of extensive research.[1][2] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identifiers and Physicochemical Properties

Ammonium dinitramide is characterized by several unique identifiers and properties that are critical for researchers and scientists. These are summarized in the tables below.

Table 1: Chemical Identifiers for Ammonium Dinitramide

Identifier	Value
CAS Number	140456-78-6[2][3][4][5][6]
IUPAC Name	Azanium dinitroazanide[2][3]
Molecular Formula	H4N4O4[3][6]
Synonyms	Ammonium dinitroazanide, ADN, Nitramide, N-nitro-, ammonium salt (1:1)[2][4]
EC Number	604-184-9[2][5]
PubChem CID	10219428[2]
UNII	8JCB80Q5K1[2][5]
InChI	InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q- 1;/p+1[2][3]
InChIKey	BRUFJXUJQKYQHA-UHFFFAOYSA-O[2][3]
SMILES	[NH4+]INVALID-LINK[O-]">NINVALID- LINK[O-][2][3]

Table 2: Physicochemical and Explosive Properties of Ammonium Dinitramide

Property	Value
Molar Mass	124.056 g⋅mol ⁻¹ [2][5]
Appearance	Colorless crystalline solid[7]
Density	1.81 g/cm ³ [2][4]
Melting Point	93 °C (199 °F; 366 K)[2][4]
Boiling Point	Decomposes at 127 °C (261 °F; 400 K)[2]
Solubility	Very soluble in water and other polar solvents[7]
Hygroscopicity	Hygroscopic, with a critical relative humidity of 55.2% at 25.0 °C[8][9]
Standard Enthalpy of Formation ($\Delta fH \leftrightarrow_{298}$)	−148 kJ·mol ⁻¹ [2]
Oxygen Balance	+25.8%[10]
Detonation Velocity	~7,000 m/s[7]
Heat of Explosion	2668 kJ/kg[7]
Shock Sensitivity	Low[2]
Friction Sensitivity	Low (64 N)[2][7]

Table 3: Crystallographic Data for **Ammonium Dinitramide**[3]

Parameter	Value
Space Group	P 1 21/c 1
a	6.914 Å
b	11.787 Å
С	5.614 Å
α	90.00°
β	100.40°
У	90.00°
Formula Units (Z)	4

Experimental Protocols: Synthesis of Ammonium Dinitramide

Multiple synthetic routes for **ammonium dinitramide** have been developed. One of the most common and well-documented laboratory-scale methods involves the nitration of a sulfamate salt, followed by neutralization and salt metathesis.

This protocol is adapted from established laboratory procedures and offers a reliable method for producing ADN.[7][11]

Materials:

- Potassium sulfamate (H₂NSO₃K)
- Fuming nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Crushed ice
- Potassium hydroxide (KOH), cold solution

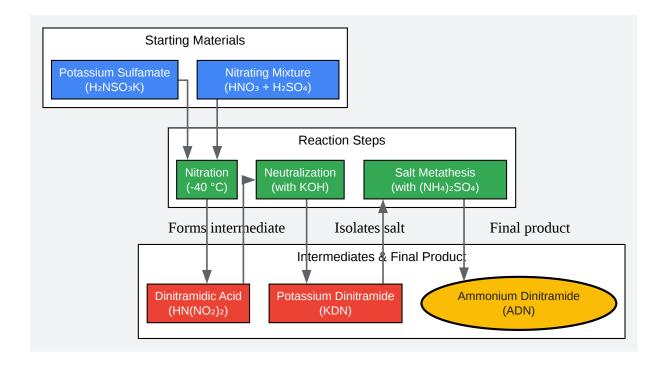
- Ammonium sulfate ((NH₄)₂SO₄)
- Isopropanol
- Acetone

Equipment:

- · Reaction flask equipped with a stirrer
- Low-temperature cooling bath (capable of reaching -40 °C)
- Filtration apparatus
- Standard laboratory glassware

Procedure:

- Preparation of the Nitrating Mixture:
 - In a reaction flask, combine 106 ml of fuming nitric acid and 26.4 ml of concentrated sulfuric acid.
 - Cool the mixture to -40 °C using a low-temperature cooling bath while stirring continuously.[7]
- Nitration Reaction:
 - Slowly add 40 g of dry potassium sulfamate to the cold nitrating mixture in 4 g portions over a period of 10 minutes.
 Maintain vigorous stirring.
 - The viscosity of the mixture will increase as potassium bisulfate precipitates, indicating the formation of the intermediate dinitramidic acid (HN(NO₂)₂).[7]
 - Continue stirring the mixture at -40 °C for an additional 30 minutes after the final addition of potassium sulfamate.[7][11]
- Neutralization and Isolation of Potassium Dinitramide (KDN):


- Pour the resulting reaction mixture onto crushed ice.
- Neutralize the acidic solution with a cold solution of potassium hydroxide, ensuring the temperature is kept low throughout the process.
- The product, potassium dinitramide (KDN), will precipitate. Filter the solid product.
- Extract the filtered product with acetone to isolate the KDN.[7]
- Metathesis to Ammonium Dinitramide (ADN):
 - The final step is to convert KDN to ADN via a salt metathesis reaction.
 - React the isolated KDN with ammonium sulfate in isopropanol.
 - This reaction yields ammonium dinitramide, which can then be purified, for example, by recrystallization from n-butanol.[7]

Safety Note: This synthesis involves highly corrosive and reactive materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. The intermediate dinitramidic acid is unstable.

Process Visualization

The synthesis of **ammonium dinitramide** from potassium sulfamate can be visualized as a multi-step workflow. The following diagram illustrates the key stages of this chemical process.

Click to download full resolution via product page

Caption: Workflow diagram for the synthesis of **Ammonium Dinitramide** (ADN).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Ammonium dinitramide Wikipedia [en.wikipedia.org]
- 3. Ammonium dinitramide | H4N4O4 | CID 10219428 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. lookchem.com [lookchem.com]

- 6. Ammonium dinitramide (140456-78-6) for sale [vulcanchem.com]
- 7. Ammonium dinitramide Sciencemadness Wiki [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Research on optimizing the synthesis of ammonium dinitramide | Journal of Military Science and Technology [en.jmst.info]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ammonium Dinitramide (ADN)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247721#ammonium-dinitramide-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com